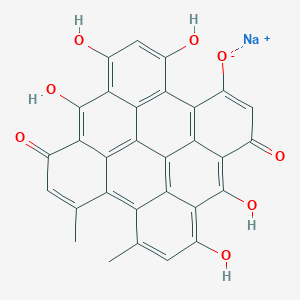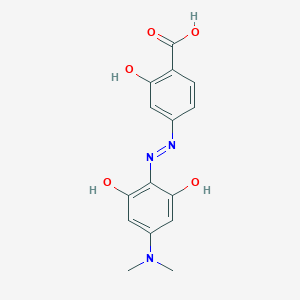
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%
Vue d'ensemble
Description
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% (TFE-DIB) is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. It is used in a variety of industrial applications, such as in the production of polyurethanes, coatings, and adhesives. TFE-DIB is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. TFE-DIB is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries.
Applications De Recherche Scientifique
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. It has also been used in the synthesis of polyurethanes, coatings, and adhesives. 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in the synthesis of polyurethane foams, which are used for insulation and cushioning in a variety of industries. It has also been used in the production of polyurethane elastomers, which are used in the automotive and medical industries.
Mécanisme D'action
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. The two isocyanate groups react with other molecules to form polyurethanes, which are polymers that can be used in a variety of industrial applications. The reaction mechanism involves the nucleophilic attack of bisphenol A on the 1,2-dibromotetrafluoroethane, followed by a dehydration step to form 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.
Biochemical and Physiological Effects
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is an organic compound that is generally regarded as non-toxic and non-irritating. However, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation. In addition, it has been found to be a mild sensitizer, meaning that it can cause an allergic reaction in some individuals. It is also volatile, and so should be handled with care and stored in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has several advantages for use in laboratory experiments. It is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries. However, it should be handled with care due to its volatile nature, and should be stored in a well-ventilated area. In addition, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation.
Orientations Futures
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has a wide range of potential applications in the future. It could be used in the synthesis of new polyurethanes, coatings, and adhesives. It could also be used in the synthesis of new pharmaceuticals, cosmetics, and other specialty chemicals. In addition, it could be used in the development of new insulation and cushioning materials. Finally, it could be used in the development of new elastomers for use in the automotive and medical industries.
Propriétés
IUPAC Name |
1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINWTPHNJAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)









